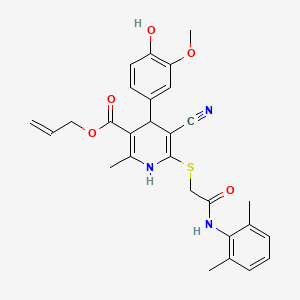

Allyl 5-cyano-6-((2-((2,6-dimethylphenyl)amino)-2-oxoethyl)thio)-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate

CAS No.: 442556-41-4

Cat. No.: VC7481985

Molecular Formula: C28H29N3O5S

Molecular Weight: 519.62

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 442556-41-4 |

|---|---|

| Molecular Formula | C28H29N3O5S |

| Molecular Weight | 519.62 |

| IUPAC Name | prop-2-enyl 5-cyano-6-[2-(2,6-dimethylanilino)-2-oxoethyl]sulfanyl-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate |

| Standard InChI | InChI=1S/C28H29N3O5S/c1-6-12-36-28(34)24-18(4)30-27(37-15-23(33)31-26-16(2)8-7-9-17(26)3)20(14-29)25(24)19-10-11-21(32)22(13-19)35-5/h6-11,13,25,30,32H,1,12,15H2,2-5H3,(H,31,33) |

| Standard InChI Key | HRKQZZGAJHFJFL-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=CC=C1)C)NC(=O)CSC2=C(C(C(=C(N2)C)C(=O)OCC=C)C3=CC(=C(C=C3)O)OC)C#N |

Introduction

The compound Allyl 5-cyano-6-((2-((2,6-dimethylphenyl)amino)-2-oxoethyl)thio)-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate is a complex organic molecule belonging to the class of sulfur-containing 1,4-dihydropyridines. Despite the lack of specific information on this exact compound in the provided sources, its structural analogs suggest potential pharmacological properties, including calcium channel blocking and anti-inflammatory effects.

Synthesis

The synthesis of similar 1,4-dihydropyridine compounds typically involves multi-step chemical reactions. These processes often include the use of commercially available reagents and may involve condensation reactions, followed by modifications to introduce specific functional groups.

Research Findings

While specific research findings on this compound are not available, its structural analogs have shown significant biological activity. For instance, compounds with similar structures have been studied for their potential as 5-lipoxygenase inhibitors and have demonstrated anti-inflammatory potency in silico studies .

Comparison with Analogous Compounds

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume